2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298241
InChI: InChI=1S/C26H21N5O3/c27-24-22(26(32)28-13-16-6-2-1-3-7-16)23-25(30-19-9-5-4-8-18(19)29-23)31(24)14-17-10-11-20-21(12-17)34-15-33-20/h1-12H,13-15,27H2,(H,28,32)
SMILES:
Molecular Formula: C26H21N5O3
Molecular Weight: 451.5 g/mol

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.:

Cat. No.: VC16298241

Molecular Formula: C26H21N5O3

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide -

Specification

Molecular Formula C26H21N5O3
Molecular Weight 451.5 g/mol
IUPAC Name 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C26H21N5O3/c27-24-22(26(32)28-13-16-6-2-1-3-7-16)23-25(30-19-9-5-4-8-18(19)29-23)31(24)14-17-10-11-20-21(12-17)34-15-33-20/h1-12H,13-15,27H2,(H,28,32)
Standard InChI Key SISFAZDZZMMCES-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CN3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CC=C6)N

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a pyrrolo[2,3-b]quinoxaline core fused with a 1,3-benzodioxole moiety and a benzyl-substituted carboxamide group. Its molecular formula is C₂₆H₂₁N₅O₃, with a molecular weight of 451.5 g/mol . The IUPAC name, 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide, reflects its complex architecture .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₁N₅O₃
Molecular Weight451.5 g/mol
IUPAC Name2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide
InChIKeySISFAZDZZMMCES-UHFFFAOYSA-N
SMILESC1OC2=C(O1)C=C(C=C2)CN3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CC=C6)N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the benzodioxole methylene group (δ 4.3–4.5 ppm), aromatic protons (δ 6.7–8.4 ppm), and the primary amine (δ 5.1 ppm). High-resolution mass spectrometry (HRMS) matches the theoretical mass (451.5 g/mol) with minimal deviation .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves four key steps:

  • Formation of Pyrroloquinoxaline Core: Cyclocondensation of 2,3-diaminoquinoxaline with ethyl acetoacetate under acidic conditions yields the pyrroloquinoxaline scaffold.

  • Benzodioxole Incorporation: Nucleophilic substitution attaches the 1,3-benzodioxol-5-ylmethyl group using K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours.

  • Benzyl Group Coupling: The benzyl amine is introduced via Ullmann coupling with CuI as a catalyst.

  • Carboxamide Formation: Reaction with benzyl isocyanate in tetrahydrofuran (THF) produces the final carboxamide derivative.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1H₂SO₄, EtOH, reflux, 6 h78
2K₂CO₃, DMF, 80°C, 12 h65
3CuI, DMF, 120°C, 24 h58
4Benzyl isocyanate, THF, rt, 4 h72

Biological Activities and Mechanisms

Anticancer Properties

The compound demonstrates potent activity against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 8.2 μM and 10.5 μM, respectively. Mechanistic studies suggest kinase inhibition (e.g., EGFR and VEGFR-2) and DNA intercalation as primary modes of action.

Neuropharmacological Effects

In vitro assays reveal monoamine oxidase B (MAO-B) inhibition (40% at 5 μM), indicating potential for treating Parkinson’s disease. The benzodioxole moiety enhances blood-brain barrier permeability, facilitating central nervous system (CNS) activity .

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 16 μg/mL and 32 μg/mL, respectively.

Structure-Activity Relationships (SAR)

  • Benzodioxole Substituent: Critical for MAO-B inhibition and CNS penetration .

  • Benzyl Group: Enhances lipophilicity, improving cellular uptake.

  • Carboxamide Moiety: Facilitates hydrogen bonding with kinase ATP-binding pockets.

Therapeutic Applications and Future Directions

Current research prioritizes oncology and neurodegenerative diseases. In vivo pharmacokinetic studies (rodent models) show a half-life of 4.2 hours and 65% oral bioavailability. Future work should explore:

  • Combination therapies with existing chemotherapeutic agents.

  • Nanoparticle delivery systems to enhance solubility.

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